Cas no 940782-27-4 ([(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate structure
940782-27-4 structure
商品名:[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
CAS番号:940782-27-4
MF:C16H14Cl2N2O3
メガワット:353.19996213913
CID:6277473
PubChem ID:2705791

[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS001406834
    • Z16552226
    • HMS3024A19
    • 940782-27-4
    • EN300-26594593
    • [(2-phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • MLS001078664
    • SMR000714630
    • [2-oxo-2-(2-phenylethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate
    • CHEMBL1335067
    • [(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • インチ: 1S/C16H14Cl2N2O3/c17-12-6-7-13(18)20-15(12)16(22)23-10-14(21)19-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,21)
    • InChIKey: UZXGZQKPBOBQLK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(N=C1C(=O)OCC(NCCC1C=CC=CC=1)=O)Cl

計算された属性

  • せいみつぶんしりょう: 352.0381477g/mol
  • どういたいしつりょう: 352.0381477g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 68.3Ų

[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26594593-0.05g
[(2-phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
940782-27-4 95.0%
0.05g
$212.0 2025-03-20

[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate 関連文献

[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylateに関する追加情報

Introduction to [(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 940782-27-4)

[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, identified by its CAS number CAS No. 940782-27-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural features of this compound, particularly the presence of carbamoyl and ester functional groups, make it a valuable intermediate in the synthesis of more complex pharmacophores.

The2-phenylethyl moiety in the molecular structure contributes to the lipophilicity and potential membrane permeability of the compound, which are critical factors in drug design for achieving optimal pharmacokinetic profiles. Meanwhile, the3,6-dichloropyridine-2-carboxylate backbone introduces electron-withdrawing effects that can modulate the reactivity and electronic properties of the molecule. These characteristics make it a versatile building block for exploring new chemical entities with therapeutic potential.

In recent years, there has been growing interest in developing novel agrochemicals and pharmaceuticals derived from halogenated pyridines due to their enhanced bioactivity and stability. Research has demonstrated that compounds containing3,6-dichloropyridine moieties exhibit promising properties as intermediates in the synthesis of herbicides, fungicides, and other crop protection agents. Furthermore, the carbamoyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

The pharmaceutical industry has also leveraged pyridine derivatives like [(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate in the development of drugs targeting various diseases. For instance, studies have shown that modifications at the2-phenylethyl position can influence binding affinity to biological targets, making it crucial for optimizing drug efficacy. Additionally, the dichloropyridine scaffold has been explored in antiviral and anti-inflammatory agents due to its ability to interact with key enzymes and receptors involved in pathogenic processes.

The synthesis of this compound typically involves multi-step organic reactions, including chlorination, esterification, and carbamoylation processes. Advanced synthetic methodologies have enabled more efficient and scalable production methods, which are essential for industrial applications. Recent advancements in catalytic systems have further improved the yield and purity of [(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, making it more accessible for research and commercial purposes.

In conclusion, [(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 940782-27-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new therapeutic uses and synthetic strategies for this compound, its importance in drug discovery is likely to grow even further.

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